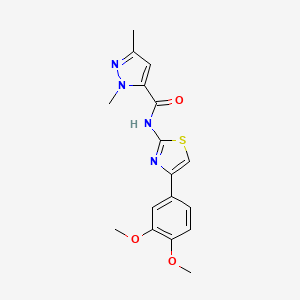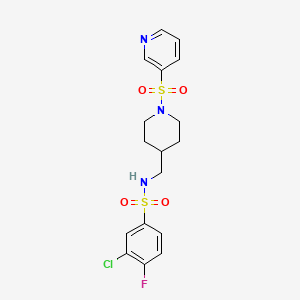
2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride, also known as 2-Thiopheneethylamine, is an aromatic amine . It has a molecular weight of 127.21 . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. N,N-Dimethylformamide (DMF) reacts with thiophene to obtain 2-thiophenecarbaldehyde, then reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde, and then reacts with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime, and finally reduced to give 2-thiopheneethylamine .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to an ethylamine group . The InChI key for this compound is HVLUYXIJZLDNIS-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of 128-132°C/22mmHg and a density of 1.087 kg/L .Applications De Recherche Scientifique
Crystal Structure Characterization :
- Silva et al. (2014) reported the preparation, analytical characterization, and crystal structures of N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride and its gold derivative. These compounds were obtained by the reduction of Schiff base and subsequent reactions, showcasing their structural properties and potential applications in crystallography (Silva, Masciocchi, & Cuin, 2014).
Synthesis of Enantioenriched Tertiary Benzylic Amines :
- Jiang et al. (2018) developed a one-pot protocol for the synthesis of highly enantiopure benzylic thioethers, thioacetates, and sulfones via copper-catalyzed stereospecific C–S coupling reaction. This study demonstrates the use of thiophene-based amines in the efficient synthesis of stereochemically complex compounds (Jiang, Li, Zhou, & Zeng, 2018).
Electrochemical Polymerization :
- Baldwin et al. (2008) reported novel hybrid polymers with thiophenylanilino and furanylanilino backbones, demonstrating their potential in electrochemical applications. These polymers exhibit repeated oxidation and reduction capabilities, highlighting their usefulness in various electrochemical processes (Baldwin, Chafin, Deschamps, Hawkins, Wright, Witker, Prokopuk, 2008).
Application in Organic Synthesis :
- Kamila, Mendoza, and Biehl (2012) synthesized N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines by the Hantzsch thiazole reaction, demonstrating the potential of thiophene-based compounds in facilitating complex organic synthesis processes (Kamila, Mendoza, & Biehl, 2012).
Catalytic Chemical Amide Synthesis :
- Mohy El Dine et al. (2015) developed an efficient method for direct amide bond synthesis using (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst. This study shows the use of thiophene-based amines in facilitating amide bond formation, an essential process in peptide synthesis (Mohy El Dine, Erb, Berhault, Rouden, Blanchet, 2015).
Safety and Hazards
This compound is known to cause severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of geldanamycin derivatives as hcv replication inhibitors targeting hsp90 .
Biochemical Pathways
The compound has been used to functionalize multiwall carbon nanotubes (MWCNT) and in the synthesis of pyrimidine derivatives . It undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride involves the reaction of 2-phenylacetaldehyde with thiophene-2-carboxaldehyde to form 2-phenyl-1-(thiophen-2-yl)ethanol, which is then converted to the amine via reductive amination. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-phenylacetaldehyde", "thiophene-2-carboxaldehyde", "ammonium chloride", "sodium triacetoxyborohydride", "hydrochloric acid", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 2-phenylacetaldehyde and thiophene-2-carboxaldehyde in ethanol with catalytic amounts of piperidine to form 2-phenyl-1-(thiophen-2-yl)ethanol.", "Step 2: Conversion of 2-phenyl-1-(thiophen-2-yl)ethanol to the amine via reductive amination using ammonium chloride and sodium triacetoxyborohydride in ethanol.", "Step 3: Formation of the hydrochloride salt by reacting the amine with hydrochloric acid in diethyl ether." ] } | |
Numéro CAS |
102339-13-9 |
Formule moléculaire |
C12H14ClNS |
Poids moléculaire |
239.76 g/mol |
Nom IUPAC |
1-phenyl-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H13NS.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;/h1-8,13H,9-10H2;1H |
Clé InChI |
RVASOTFCBOTDNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=CC=CS2)N.Cl |
SMILES canonique |
C1=CC=C(C=C1)CNCC2=CC=CS2.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2960932.png)
![1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one](/img/no-structure.png)
![Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2960934.png)

![3-(2-fluorophenyl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide](/img/structure/B2960937.png)

![Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2960939.png)
![2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol](/img/structure/B2960941.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2960944.png)
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B2960946.png)
![6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2960949.png)


![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2960955.png)
